molecular formula C17H24N2O6 B11778772 (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate

(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate

Cat. No.: B11778772
M. Wt: 352.4 g/mol
InChI Key: CUMZHTXUMIRLOY-NQJMHYHOSA-N
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Description

(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a phenyl group. The oxalate salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor, such as a substituted butyrate.

    Introduction of Substituents: The tert-butyl, amino, and phenyl groups are introduced through a series of substitution reactions. These reactions often require specific reagents and conditions, such as the use of tert-butyl chloride, aniline, and appropriate catalysts.

    Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines.

Scientific Research Applications

(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate: A stereoisomer with similar structural features but different spatial arrangement.

    Phenotropil: A compound with a pyrrolidine ring and phenyl group, used as a nootropic agent.

Uniqueness

(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate is unique due to its specific chiral configuration and the presence of the oxalate salt, which enhances its stability and solubility. This makes it particularly valuable in applications requiring high purity and stability.

Properties

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

tert-butyl (4R)-3-amino-4-phenylpyrrolidine-1-carboxylate;oxalic acid

InChI

InChI=1S/C15H22N2O2.C2H2O4/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11;3-1(4)2(5)6/h4-8,12-13H,9-10,16H2,1-3H3;(H,3,4)(H,5,6)/t12-,13?;/m0./s1

InChI Key

CUMZHTXUMIRLOY-NQJMHYHOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C(C1)N)C2=CC=CC=C2.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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